N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide

Description

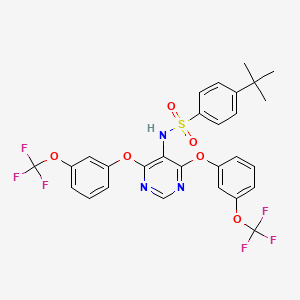

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide (CAS: 866154-89-4; Product ID: BD00955365) is a sulfonamide derivative featuring a pyrimidine core substituted with two 3-(trifluoromethoxy)phenoxy groups at positions 4 and 6, and a 4-(tert-butyl)benzenesulfonamide moiety at position 3. The compound is cataloged by BLD Pharm Ltd.

Properties

IUPAC Name |

N-[4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-yl]-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F6N3O6S/c1-26(2,3)17-10-12-22(13-11-17)44(38,39)37-23-24(40-18-6-4-8-20(14-18)42-27(29,30)31)35-16-36-25(23)41-19-7-5-9-21(15-19)43-28(32,33)34/h4-16,37H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONTXYCZLXHORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CN=C2OC3=CC(=CC=C3)OC(F)(F)F)OC4=CC(=CC=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F6N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but they often include palladium catalysts and boron reagents.

Chemical Reactions Analysis

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide is , with a molecular weight of 643.55 g/mol. The compound features a pyrimidine core substituted with two phenoxy groups that carry trifluoromethoxy groups, enhancing its lipophilicity and bioavailability compared to other compounds in its class .

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the role of pyrimidine derivatives in cancer treatment. Pyrimidines have been identified as crucial scaffolds in drug discovery, particularly for their ability to interact with biological targets associated with cancer progression. This compound may exhibit similar properties due to its structural characteristics, which suggest potential interactions with cancer-related pathways .

2. Antimicrobial Properties

The compound’s structure suggests it may possess antimicrobial activity, particularly against resistant strains of pathogens. Pyrimidine derivatives are known for their effectiveness against various bacteria and fungi, making this compound a candidate for further investigation in the development of new antibiotics .

3. Neurological Disorders

Given the structural similarities with other pyrimidine-based drugs that have shown neuroprotective effects, there is potential for this compound to be explored in the context of neurological disorders such as amyotrophic lateral sclerosis (ALS). Its ability to influence neuroprotective pathways could be significant .

Agricultural Applications

1. Acaricidal Activity

In agricultural entomology, this compound has been shown to exhibit acaricidal properties against pests such as the two-spotted spider mite (Tetranychus urticae). Its low lethal concentration (LC50) indicates effectiveness comparable to existing commercial acaricides, suggesting its potential as a sustainable pest management solution.

Synthesis and Development

The synthesis of this compound can be approached through various chemical methodologies that allow for precise control over substitution patterns. This synthetic versatility is crucial for optimizing its biological activity and pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine-based sulfonamides, which are often explored for kinase inhibition or antimicrobial activity. Below is a comparative analysis with structurally related analogs:

Structural and Substituent Analysis

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide | 866154-89-4 | C₃₄H₂₈F₆N₄O₆S | 782.67 g/mol | Two 3-(trifluoromethoxy)phenoxy groups; 4-(tert-butyl)benzenesulfonamide |

| 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide | 150727-06-3 | C₂₅H₂₄ClN₅O₄S | 526.01 g/mol | Chloro group at pyrimidine; 2-methoxyphenoxy substituent; bipyrimidinyl linkage |

Key Observations :

- Trifluoromethoxy vs.

- Chloro Substitution : The absence of a chloro group in the target compound may reduce electrophilic reactivity, which could mitigate off-target interactions observed in chlorinated analogs .

- Molecular Weight : The higher molecular weight (782.67 g/mol vs. 526.01 g/mol) suggests the target compound may face challenges in bioavailability under Lipinski’s rule of five, though the trifluoromethoxy groups could compensate via enhanced binding affinity .

Notes

Synthetic Complexity: The compound’s intricate structure may require advanced purification techniques, as noted in BLD Pharm’s catalog entry (purity: ≥95%) .

Regulatory Status : Both compounds are labeled as research chemicals, implying restricted use outside controlled laboratory settings.

Biological Activity

N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide, also known by its CAS number 866154-89-4, is a complex organic compound with significant biological activity. This article provides an in-depth exploration of its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 643.55 g/mol. It features a pyrimidine core substituted with trifluoromethoxy phenoxy groups and a tert-butyl benzenesulfonamide moiety, which enhances its lipophilicity and binding affinity to biological targets .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways. Its structure allows it to effectively bind to active sites, thereby modulating enzyme activity.

- Receptor Modulation : The compound may act as a modulator of receptor signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

- In vitro Studies : In experiments involving human cancer cell lines, the compound exhibited significant inhibitory effects on cell proliferation. One study reported an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, demonstrating its potency compared to standard chemotherapeutics .

- Mechanism Insights : The compound's ability to induce apoptosis in cancer cells was linked to increased levels of caspase activity, which is crucial for programmed cell death .

Vascular Reactivity

Another area of interest is the effect of this compound on vascular smooth muscle cells:

- In vivo Studies : Research indicated that compounds similar in structure could enhance vascular reactivity by stimulating phospholipase C pathways, leading to increased calcium influx in smooth muscle cells pre-treated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in managing vascular conditions .

Safety and Toxicology

While the biological efficacy is promising, safety profiles are essential for clinical applications:

Q & A

Q. What are the key synthetic strategies for preparing N-(4,6-Bis(3-(trifluoromethoxy)phenoxy)pyrimidin-5-yl)-4-(tert-butyl)benzenesulfonamide, and how can computational tools optimize reaction pathways?

- Methodological Answer : The synthesis involves multi-step nucleophilic aromatic substitution (SNAr) to introduce trifluoromethoxy and tert-butyl groups. A pyrimidine core is functionalized with 3-(trifluoromethoxy)phenoxy groups at positions 4 and 6, followed by sulfonamide coupling at position 4. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational modeling to prioritize solvent systems and catalysts, such as morpholine derivatives for SNAr activation . Experimental validation should cross-reference with analogs like tert-butyl-pyridazine carboxamides in patent literature .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Use NMR to confirm trifluoromethoxy (-OCF) and tert-butyl (-C(CH)) groups. and NMR resolve pyrimidine and benzene ring protons.

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., 663.71 g/mol for related sulfonamides ).

- X-ray Crystallography : Resolve steric effects from tert-butyl groups and confirm sulfonamide linkage geometry.

- HPLC-PDA : Monitor purity (>98%) and detect byproducts from incomplete substitutions. Software tools (e.g., ACD/Labs) automate spectral analysis and impurity profiling .

Q. How do the functional groups (e.g., trifluoromethoxy, tert-butyl) influence this compound’s physicochemical properties?

- Methodological Answer :

- Trifluoromethoxy (-OCF) : Enhances lipophilicity (logP) and metabolic stability via fluorine’s electron-withdrawing effect. Compare with perfluorinated benzenesulfonamides for solubility trends .

- tert-Butyl (-C(CH)) : Increases steric bulk, potentially reducing off-target binding. Use molecular dynamics simulations to assess conformational rigidity .

- Sulfonamide (-SONH-) : Participates in hydrogen bonding; titrate pKa using capillary electrophoresis to predict ionization under physiological conditions.

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidine core and sulfonamide substituents to enhance target binding?

- Methodological Answer :

- Pyrimidine Modifications : Replace 3-(trifluoromethoxy)phenoxy with 2-morpholin-4-ylethoxy (as in ) to improve solubility. Use surface plasmon resonance (SPR) to measure binding affinity changes.

- Sulfonamide Variations : Introduce electron-deficient aryl groups (e.g., 4-chloro substituents ) to strengthen π-π stacking. Free energy perturbation (FEP) calculations quantify binding energy differences .

- Data Integration : Cross-reference IC values from analogs like N-methyl-4--benzenesulfonamide to identify potency trends.

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

- Methodological Answer :

- Solubility : Use a Design of Experiments (DoE) approach with variables like pH, co-solvents (DMSO/PEG), and temperature. Compare with tert-butyl-dihydroxybenzene derivatives for solvent compatibility.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and track hydrolysis of sulfonamide bonds via LC-MS. Apply Arrhenius modeling to predict shelf-life. For fluorinated compounds, monitor defluorination artifacts using NMR .

Q. What computational methods are recommended for predicting this compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Reactivity : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with pyrimidine-thiourea derivatives for regioselectivity patterns.

- Metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to simulate cytochrome P450 interactions. Focus on tert-butyl oxidation and sulfonamide cleavage pathways. Validate with microsomal assays .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Hypothesis Testing : If computational models predict high affinity but assays show low activity, re-evaluate force field parameters (e.g., partial charges for trifluoromethoxy groups).

- Experimental Refinement : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropic/enthalpic discrepancies.

- Feedback Loops : Integrate failed experimental data into machine learning models (e.g., Random Forest) to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.